5-Methylisoxazole-3-carbohydrazide

Beschreibung

The exact mass of the compound 5-Methylisoxazole-3-carbohydrazide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 306459. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Methylisoxazole-3-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylisoxazole-3-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methyl-1,2-oxazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-3-2-4(8-10-3)5(9)7-6/h2H,6H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKVLYUIHTXXSHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40316753 | |

| Record name | 5-methylisoxazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40316753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62438-03-3 | |

| Record name | 5-Methyl-3-isoxazolecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62438-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 306459 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062438033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 62438-03-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methylisoxazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40316753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYL-3-ISOXAZOLECARBOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the ¹³C NMR Spectroscopic Analysis of 5-Methylisoxazole-3-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Role of ¹³C NMR in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out as a powerful, non-destructive method for mapping the carbon framework of organic molecules. This guide provides an in-depth technical overview of the ¹³C NMR data for 5-methylisoxazole-3-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry. The principles and methodologies discussed herein are designed to offer both a practical reference for seasoned researchers and a comprehensive introduction for those new to the field.

Predicted ¹³C NMR Spectral Data for 5-Methylisoxazole-3-carbohydrazide

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Carbohydrazide) | ~160-165 | The carbonyl carbon of the carbohydrazide moiety is expected to resonate in this downfield region, characteristic of amide-like carbonyls.[4] |

| C3 (Isoxazole Ring) | ~158-162 | As a carbon atom double-bonded to nitrogen and adjacent to an oxygen in the heterocyclic ring, C3 is significantly deshielded. |

| C5 (Isoxazole Ring) | ~170 | The C5 carbon, substituted with a methyl group and double-bonded to the ring nitrogen, is also expected to be in the downfield region.[5] |

| C4 (Isoxazole Ring) | ~100-105 | The C4 carbon, being a CH group within the isoxazole ring, will have a chemical shift typical for sp² carbons in this environment.[3] |

| -CH₃ (Methyl Group) | ~10-15 | The methyl group carbon attached to the isoxazole ring is anticipated to have a characteristic upfield chemical shift.[6] |

Structural Assignment and Interpretation

The interpretation of the ¹³C NMR spectrum of 5-methylisoxazole-3-carbohydrazide relies on understanding the electronic environment of each carbon atom. The isoxazole ring, being an electron-deficient heterocycle, significantly influences the chemical shifts of its constituent carbons.

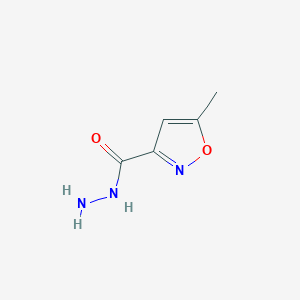

To visually represent the relationship between the structure and the predicted spectral data, the following diagram illustrates the numbering of the carbon atoms in 5-methylisoxazole-3-carbohydrazide.

Caption: Molecular structure of 5-Methylisoxazole-3-carbohydrazide with carbon numbering.

Experimental Protocol for ¹³C NMR Data Acquisition

The following provides a detailed, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of 5-methylisoxazole-3-carbohydrazide. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common choices for similar heterocyclic compounds.[7] The choice of solvent can slightly influence chemical shifts.[8]

-

Sample Concentration: Dissolve approximately 10-20 mg of 5-methylisoxazole-3-carbohydrazide in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.[7]

-

Tuning and Shimming: Tune the ¹³C probe to the correct frequency and shim the magnetic field to achieve optimal resolution and line shape.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts (e.g., 0-220 ppm).[9]

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the TMS peak to 0 ppm.

-

Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

The following diagram illustrates the general workflow for acquiring ¹³C NMR data.

Caption: General workflow for ¹³C NMR spectroscopy.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹³C NMR data for 5-methylisoxazole-3-carbohydrazide. By leveraging data from analogous structures and adhering to rigorous experimental protocols, researchers can confidently acquire and interpret the ¹³C NMR spectrum of this and related compounds. Such detailed structural analysis is indispensable for advancing research in medicinal chemistry and drug development.

References

-

Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730. [Link]

- Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.).

- Supplementary Inform

-

MDPI. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]

- Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determin

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ResearchGate. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. [Link]

- ESA-IPB. (n.d.).

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. [Link]

-

ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

- 13C NMR spectroscopy • Chemical shift. (n.d.).

- Supporting Inform

- ResearchGate. (n.d.). 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH...

-

Compound Interest. (2015). A guide to 13c nmr chemical shift values. [Link]

- 13-C NMR Chemical Shift Table.pdf. (n.d.).

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]

-

PubChem. (n.d.). 5-Methyl-3-isoxazolecarbohydrazide. [Link]

-

ResearchGate. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. [Link]

-

National Institutes of Health. (n.d.). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. [Link]

- MDPI. (n.d.).

-

MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

- Google Patents. (2020).

Sources

- 1. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Isoxazole(288-14-2) 13C NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. op.niscpr.res.in [op.niscpr.res.in]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 9. bhu.ac.in [bhu.ac.in]

An In-depth Technical Guide to the FT-IR Spectrum of 5-Methylisoxazole-3-carbohydrazide

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5-Methylisoxazole-3-carbohydrazide. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. We will delve into the structural basis for the compound's spectral features, provide a robust experimental protocol, and interpret the resulting spectrum with field-proven insights.

Introduction: The Significance of 5-Methylisoxazole-3-carbohydrazide and FT-IR Spectroscopy

5-Methylisoxazole-3-carbohydrazide (C₅H₇N₃O₂) is a heterocyclic compound of significant interest in medicinal chemistry.[1] Its unique molecular architecture, featuring both an isoxazole ring and a carbohydrazide moiety, makes it a versatile precursor in the synthesis of novel therapeutic agents, including potential anti-inflammatory, antimicrobial, anticonvulsant, and antitubercular drugs.[1][2][3] The biological activity of its derivatives is intrinsically linked to their precise molecular structure.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the functional groups and bonding arrangements within a molecule.[4][5] By measuring the absorption of infrared radiation, which excites molecular vibrations, an FT-IR spectrum serves as a unique molecular "fingerprint."[6] For a compound like 5-Methylisoxazole-3-carbohydrazide, FT-IR is an indispensable tool for confirming its identity, assessing its purity, and understanding its chemical properties.

Molecular Structure and Expected Vibrational Modes

The FT-IR spectrum of 5-Methylisoxazole-3-carbohydrazide is dictated by the vibrational modes of its constituent functional groups. Understanding the structure is paramount to interpreting its spectrum.

Key Functional Groups:

-

Isoxazole Ring: A five-membered aromatic heterocycle containing characteristic C=N, C=C, and C-O-N bonds.

-

Carbohydrazide Moiety (-CONHNH₂): This group is defined by a carbonyl group (C=O) and a hydrazine linkage (-NHNH₂), which are responsible for prominent spectral features.

-

Methyl Group (-CH₃): An alkyl substituent on the isoxazole ring.

Each of these groups has characteristic vibrational frequencies (stretching and bending) that correspond to specific absorption bands in the FT-IR spectrum.

Caption: Molecular structure of 5-Methylisoxazole-3-carbohydrazide.

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality FT-IR spectrum requires a meticulous and validated procedure. The following protocol, based on the thin solid film method, is reliable and widely used for solid organic compounds.[7][8]

Diagram of the Experimental Workflow

Caption: Workflow for FT-IR spectral acquisition of a solid sample.

Step-by-Step Methodology

-

Instrument Preparation and Background Scan: Ensure the FT-IR spectrometer's sample compartment is clean and dry. Perform a background scan to acquire a spectrum of the ambient atmosphere (primarily water vapor and CO₂).[9] The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final data is exclusively from the compound of interest. This step is critical for data integrity.

-

Sample Preparation (Thin Solid Film):

-

Place approximately 2-5 mg of 5-Methylisoxazole-3-carbohydrazide into a small vial.[8]

-

Add a few drops of a high-purity volatile solvent, such as methylene chloride or acetone, to completely dissolve the solid.[7]

-

Using a pipette, transfer a single drop of this solution onto the polished surface of an infrared-transparent salt plate (e.g., KBr or NaCl).[7][8]

-

Allow the solvent to evaporate fully in a fume hood. A thin, even film of the crystalline sample should remain on the plate.[7] The quality of this film is crucial; if it is too thick, the major peaks may be totally absorbing and flat-topped. If it is too thin, the signal-to-noise ratio will be poor.

-

-

Spectral Acquisition:

-

Carefully place the salt plate into the sample holder within the spectrometer.

-

Acquire the spectrum. Typical parameters include a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[9] Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

-

-

Data Processing and Cleaning: The instrument's software converts the raw data (an interferogram) into the final spectrum via a Fourier transform algorithm.[10] After the analysis, clean the salt plates thoroughly with a suitable solvent (e.g., acetone) and return them to a desiccator to prevent fogging from atmospheric moisture.[7]

Detailed Interpretation of the FT-IR Spectrum

The FT-IR spectrum is typically analyzed in two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[6][11]

Data Summary: Key Vibrational Frequencies

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3350 - 3250 | N-H Stretch (asymmetric & symmetric) | Hydrazide (-NH₂) | Medium, Two Bands |

| 3200 - 3050 | N-H Stretch | Hydrazide (-NH-) | Medium-Broad |

| 3150 - 3050 | C-H Stretch (sp²) | Isoxazole Ring | Weak-Medium |

| 2980 - 2870 | C-H Stretch (sp³) | Methyl (-CH₃) | Medium |

| 1700 - 1650 | C=O Stretch (Amide I) | Carbohydrazide | Strong, Sharp |

| 1650 - 1580 | C=N Stretch | Isoxazole Ring | Medium-Strong |

| 1640 - 1550 | N-H Bend (Amide II) | Hydrazide (-NH₂) | Medium-Strong |

| 1580 - 1450 | C=C Stretch | Isoxazole Ring | Variable |

| 1470 - 1430 | C-H Asymmetric Bend | Methyl (-CH₃) | Medium |

| 1380 - 1370 | C-H Symmetric Bend | Methyl (-CH₃) | Medium |

| 1400 - 1200 | C-N Stretch | Hydrazide & Ring | Medium |

| 1300 - 1000 | C-O, C-N, C-C Ring Vibrations | Isoxazole Ring Skeleton | Multiple, Medium-Strong |

Analysis of Spectral Regions

-

High-Frequency Region (4000-2500 cm⁻¹): This region is dominated by stretching vibrations of bonds to hydrogen.

-

N-H Stretching: The carbohydrazide group is the most prominent feature here. Look for two distinct, medium-intensity peaks between 3350 and 3250 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the terminal -NH₂ group. A broader band, often centered around 3200-3050 cm⁻¹, is attributable to the -NH- stretch. The broadening is due to intermolecular hydrogen bonding, a key feature of hydrazides in the solid state.

-

C-H Stretching: Sharp absorptions between 2980-2870 cm⁻¹ confirm the presence of the sp³-hybridized methyl group. Weaker bands appearing just above 3000 cm⁻¹ are characteristic of the sp² C-H bond on the isoxazole ring.[3]

-

-

Double Bond Region (1800-1500 cm⁻¹): This region is crucial for identifying the core functional groups.

-

Amide I (C=O Stretch): The most intense and diagnostically significant peak in the entire spectrum is expected here. A very strong, sharp absorption band between 1700-1650 cm⁻¹ unequivocally confirms the carbonyl group of the carbohydrazide.[3] Its high intensity is due to the large change in dipole moment during the vibration.

-

Amide II (N-H Bend) and Ring Stretches: In the range of 1650-1550 cm⁻¹, a complex set of overlapping bands will appear. This includes the N-H bending vibration of the -NH₂ group (Amide II band) and the C=N and C=C stretching vibrations of the isoxazole ring.[3][12] The presence of multiple peaks in this area is a strong indicator of the heterocyclic ring system.

-

-

Fingerprint Region (1500-400 cm⁻¹): This region contains a complex pattern of bending and skeletal vibrations that are unique to the molecule as a whole.[11]

-

Methyl Bending: Look for characteristic C-H bending vibrations for the methyl group around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).[9]

-

Isoxazole Ring Vibrations: A series of medium to strong intensity bands between 1400 cm⁻¹ and 800 cm⁻¹ arise from the complex coupled vibrations of the isoxazole ring skeleton, including C-O, C-N, and C-C stretching and bending modes.[13][14] These bands provide definitive confirmation of the isoxazole core structure when compared against a reference spectrum or computational data.

-

Conclusion: An Integrated Spectroscopic Portrait

The FT-IR spectrum of 5-Methylisoxazole-3-carbohydrazide provides a wealth of structural information. The definitive identification of the molecule relies on observing the combination of key features: the N-H stretching bands of the hydrazide, the exceptionally strong C=O stretch (Amide I), and the complex pattern of absorptions in the fingerprint region characteristic of the substituted isoxazole ring. This guide provides the experimental and interpretive framework for researchers to confidently use FT-IR spectroscopy as a primary characterization tool in the synthesis and development of novel pharmaceuticals based on this important molecular scaffold.

References

- Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from University of Colorado Boulder website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuGzMPgT7hp7Rx4km7NwtouQKIifXHwzkDu81x5xuNc_5PAx1OFIOtIdb8CooSLeNj1hROuZUJaKvvuhmrZ0odvAvlRCp2aoWkP0gYgYRcsZwHlXCoD3_m83uaF9UvgEru1bqMmUT_gEWiEaOS9AyjN7-1O3IhadN9Scwu_-Lg]

- Chem-Impex. (n.d.). 5-Methyl-isoxazole-3-carboxylic acid hydrazide. Retrieved from Chem-Impex International. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE528m68F3on2DhSI7yAkLtr2mWk8sCh9ECfgWrPokTwIhSu-7PmDImsRIbe1OazKdVsuRVsy2GXszdFSmTsDAuSugw9NHxByk2PxubSotMDrsK35lh5kLz3fraH4waDeDZOHY=]

- University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from UCI Department of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3RJOzTbillNR7MG1umSBPZ89Oae2JcRoaLpX-z42MNx9N1nRn7dbhcn1nUPKc_a5eeit0VT9xMr8wzu2UeWwJCHlI5PNiEfuvncs2WJWuUakgGIrffFYrvr6rsM1slmmQcmaSsyTeD1P3yRPNn6iURYsS4vS5MNIXK1DZaA-i3jZenxKXCW7ygB7DJRj8bJaJy7AdCZFRbTpXXgRJqoY9BA==]

- ResearchGate. (n.d.). Vibrational assignment of isoxazole aided by rovibrational data and density functional theory. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECWPQY7z0LDb3cx7HPNFxLjToRTeE91mpLpZ3aXTD3f_-s9GGIlVpxnbs9Cs_5xOt81OlEqZWbUdNY-XE8Kh02NN93y2DA2MfYOKONQt6XD39wfWuvhrFjtIZqMywktvJ7iQrbFJYkGZzizvMgVvp6hrrdX5VRVynBRqKheEQ2XG2TKlOBS3_PnXPUb8J7y-oufDdJ7ptrsMGPdyDksm2FAV20mkUjKsAlHIP5rM1ALzR-zbY1fLjysXSnONvP70cjLihAlzpcw7XRBCs=]

- KNUST. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from Kwame Nkrumah University of Science and Technology, Materials Engineering Department. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVgF6Qa0QgHC2hZ87KSkjky8yqJD8Apa-3LGutLc-Dc9WvqDl-0hdPQC81m1bwcfJWzfrBLuk7wGrj5M6oWW0QgAb5Kt7C2mI35qXZTHVQv60gs-gr1jz4PCncTsNNRFdL20fsNbrWjbaYE74QIWPqoJihVmhHZ9gAqe2e_aGnIyqc5nZyxsduZmLjAK9k9ks=]

- Chemistry LibreTexts. (2025). 7: FT-IR Spectroscopy (Experiment). Retrieved from Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFq3Jn3seTEHXEqr9WmYJbwWXzW9dceu7_eP451ndbwBVTCp1dRUctUnj_teLmVyB4FEv2MALxor4d4NH6ePPLYoCDDVtfF7_IOgcCiXc2Pwj2SnfL5SQIPnc53YKg4nqAzcMD4GUvn-kncS10lD0BVn_snWMbhXrhX4i5Ezq2M0Pi4nx5s5sKEB0qez86ZRT7BKZamI8X0V53_HG67OPEFQ-Joue6y4OpQgyQg31ZGwhPAXMznc6_PiIM4G5EAcfznJ_5hZA824gqNMirHhiJMutLNix9D55c_soo4gr29NM9EpSmpB-fGJd6iXUI=]

- UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. Retrieved from University of California, Irvine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU1Aj5oQycuTbM1CdANf8DjAl3D14qSerPlPVEEoxnkibYWkz0Qgx_8yeAFNzIxJIkjAkiMLNB9IHf9sgobTJmzK_RA1Ow7oCyaQEYo-fywGQmXQlz3pYALGrdtx8mEzdbque1lKveegP8_CzWYAd_TsAXTA_DHZPb7PKrZMzrZT0=]

- ResearchGate. (n.d.). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2j7SIwdKvdRH_ILB9T7ZTJWeJxIn1V5_Mq9SEu62Xb6ARXCnYh2GeCCnndOoUwiUoVerSTn-qCxOeEULFPanuK50QNJtIBsbp5eMaCS_0vedKqdDER6RNoTJFJypPMf7wsDKeuK481QjjOeDLbirLkbS0fnKktFzOyH99ogUwdeVwaCGduIHVVyn9Gu4UvHUNrmF2cB96LxUD28vBY9vUdZQ7LETUCOhpYP1FnUQsSSufjyI6EvcMB1YHvYX3kDu9HI54mmX_iQAlEJ5AuXB1sgFPERwemMwvG31eVd4tBEtsCm-bLXxVpjSceGYbBHamJyQMzLqsGoIa9KtJ7BMP4DQ0gF0TPOlXa-4Sk9DVjrgzXzq_0cQfX28wMqT6eshwrbXxu1FOEzQ1TyTH-hlazZMTXaAeQ==]

- MySkinRecipes. (n.d.). 5-Methylisoxazole-3-carbohydrazide. Retrieved from MySkinRecipes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6vV9S7H1V5F2j2ysQARYSVNSMhyzBCHhj1LyBUh7_ndw3d_tyjMT1wpWQRpngWPTCXbClcvZx6J5cL4CSMQwZrx68RYTWpARSWSBEbYleIqVQRdK-XYp4kDjNrH1-cOEHmBcy23IBK1GKclPKfbTjgtjmIdgz_P4NbdoHwZyrzIyadH-azq4p8v10n4Sn1JWLBmbGXR6P6IEMipjV9b1yfp29eW6zKKYCSaAK]

- CCCBDB. (n.d.). Results from a given calculation for C3H3NO (Isoxazole). Retrieved from NIST Computational Chemistry Comparison and Benchmark Database. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGImWr9JI8bB3BlQA3rmCGsHe83_oAbF9R30xWvFLdKUop8tqAFvjlolF0rAvvIG73_3ThGvo-uHC5eBH2nTAuP472FqsvtCaxaqYIfcUPSvDGV_MYtRPcMzbSWGK5ExI9WaEGS6bMxr6swAmHwH7-8Ib74HERaGT3Fkd4sk5k=]

- ResearchGate. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzh0SHVHIoGx3l7uosEpJ2lopxJEmU4ex6NR381H_ceremsR2KM72Mq8GsumqW3NmKvXn7BXRWhYSuWvyqfDGzJnGHfK52IKjJr7UW4bVBFuSYG3qSdnY5_O_dhbDoa-Md058hCYwik3L3lBKyKg_09C345eYvrMKrVcti0xZXhaBKnDTxXTgYtXZ7HGWZAV_PenM3dkFq7CXvbSCG1AI1UoDEDNvhPDrnrQCci5r0AP_jPn8Nm4Pt4c7-L9i6hizwi5ezLYmLgaMkQiEnoWuRsJ5b]

- ResearchGate. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) for Carbohydrate Analysis. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFb-QjdcfcTbtrEo_wSCmvcPdnoxQsKP5IlVbKXsM7o_YbjJQmtwnRfCzmO96F0bZZiCXWZzLPQVRWNzp-Udr6DqwJvVF0t9hD1jet2sx82BnsDEnYdxR_3s49VezIg4Cot9T6FfLm-x2nw81iK4lOhNpDo7JSOr3fmiZf2yVeaCfUBEbd20Dve7XY5k6DK1w0D1eO0kqOtzJk0fd_-EoPYi9k7uM6WI1By1S1Q8jRQ0meTb-4=]

- Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from Innovatech Labs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqHkYfNJ7_7y2T0EsXz_3LFfeU11xZ9OlBP93z9QhDjsSzytOCVnFaxMvnGiLOVcZq9nJ-cvebdoj0JROdYbA1W4kAtD61rsfHvnMdiPvDvErIJWRq6wPyYtFPWLIUus7z7vHrKqAHTRVEsRBbS-ijCR43D5wzsymYEd16Jb2T8I7U34sjPyTqQgtlBQ==]

- AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from AZoM.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB2VVunLCwRVFmb-GWE9hrvtn5jfw6M-t_awezyxfU4CTdqmQ_8Ls4Fa3bQtzLeP5XElb-1SIwWyW3sDFm7r3WnZ5GKGOZ_TAgdoz0bF1AHKynI-1gncGgog98Avk0ZWbI43DUHPOwGGWqVILe8KtM]

- Rocky Mountain Labs. (2024). FTIR Analysis for Biomolecules. Retrieved from Rocky Mountain Laboratories. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6V58CMi8459M31RcbtS3lD34RjFRav1YTek-GU2PuHzD6stsEbY_JUAFWnymHQS9POIpHcupyJbYzmr6f3w_QV0Idqfq7hVF_u3pqWfIcBxnfPpPvetinoMTI1yJkC2YzSCb_lItUKylte_G7y4DsTM4ONL3AKVc=]

- Current Trends in Biotechnology and Pharmacy. (2022). Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Retrieved from ctbp.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjoZsE2gPMD0-yBvju2NXFXQL44Ye0cGRO3zp8ZbqDnANrijLlL2S8xfKZ0UZTh0DWodp-DtR0ZIJltS8qqB8Kqz7bogXsEybysx-1RPqB44yEP1kmQG7BE6HHa_NL-ujQswpPPR8gzNYO8rkFU4gIMnWll9GWgI0cusAxAw==]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Methylisoxazole-3-carbohydrazide [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 5. rockymountainlabs.com [rockymountainlabs.com]

- 6. azooptics.com [azooptics.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. abap.co.in [abap.co.in]

- 13. researchgate.net [researchgate.net]

- 14. CCCBDB calculation results Page [cccbdb.nist.gov]

An In-depth Technical Guide to the Physicochemical Characterization of 5-Methylisoxazole-3-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylisoxazole-3-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The isoxazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs, valued for its metabolic stability and ability to participate in various biological interactions. The carbohydrazide moiety further extends its synthetic utility, serving as a versatile intermediate for the synthesis of a wide array of derivatives with potential therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticonvulsant activities.[1]

A thorough understanding of the three-dimensional structure and physicochemical properties of 5-Methylisoxazole-3-carbohydrazide is paramount for the rational design of novel drug candidates. This technical guide provides a comprehensive overview of its synthesis, spectroscopic characterization, and a detailed analysis of its expected crystal structure, drawing upon data from closely related analogues. While a definitive single-crystal X-ray structure of the title compound is not publicly available, this guide offers a robust framework for its structural elucidation based on established crystallographic principles and comparative analysis.

Synthesis of 5-Methylisoxazole-3-carbohydrazide

The synthesis of 5-Methylisoxazole-3-carbohydrazide is typically achieved through a multi-step process commencing from readily available starting materials. A common synthetic route involves the initial preparation of 5-methylisoxazole-3-carboxylic acid, followed by its conversion to the corresponding ester, and finally, hydrazinolysis to yield the desired carbohydrazide.[2]

Synthetic Workflow

Caption: Synthetic pathway for 5-Methylisoxazole-3-carbohydrazide.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate

-

To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, a mixture of diethyl oxalate and acetone is added dropwise with stirring at a controlled temperature.[2]

-

The reaction mixture is stirred for several hours to facilitate the Claisen condensation, yielding ethyl 2,4-dioxopentanoate.

-

Hydroxylamine hydrochloride is then added to the reaction mixture, and the solution is heated to reflux. This step results in the cyclization of the diketone intermediate to form the isoxazole ring.

-

Upon cooling, the product, ethyl 5-methylisoxazole-3-carboxylate, is isolated, purified by recrystallization, and characterized.

Step 2: Synthesis of 5-Methylisoxazole-3-carbohydrazide

-

Ethyl 5-methylisoxazole-3-carboxylate is dissolved in ethanol.

-

Hydrazine hydrate is added to the solution, and the mixture is refluxed for several hours.

-

The reaction is monitored by thin-layer chromatography until completion.

-

Upon cooling, the product, 5-Methylisoxazole-3-carbohydrazide, crystallizes from the solution and is collected by filtration, washed with cold ethanol, and dried under vacuum.[3]

Physicochemical Characterization

A comprehensive characterization of 5-Methylisoxazole-3-carbohydrazide is essential to confirm its identity, purity, and structural features. This involves a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.

-

¹H NMR: The proton NMR spectrum of 5-Methylisoxazole-3-carbohydrazide is expected to show distinct signals corresponding to the methyl protons, the isoxazole ring proton, and the protons of the carbohydrazide group. The chemical shifts of the -NH and -NH₂ protons can be variable and may appear as broad signals due to hydrogen bonding and exchange with residual water in the solvent.

-

¹³C NMR: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. Characteristic signals are expected for the methyl carbon, the carbons of the isoxazole ring, and the carbonyl carbon of the carbohydrazide moiety.[4][5]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | ~2.4 | ~12 |

| Isoxazole C-H | ~6.5 | ~102 |

| Isoxazole C-CH₃ | - | ~170 |

| Isoxazole C-C=O | - | ~158 |

| C=O | - | ~160 |

| -NH-NH₂ | Broad signals | - |

Note: Predicted chemical shifts are based on data from analogous isoxazole derivatives and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic IR Absorptions:

-

N-H stretching: Two bands in the region of 3300-3200 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the -NH₂ group, and a band around 3100-3000 cm⁻¹ for the -NH stretch.[6]

-

C=O stretching: A strong absorption band in the range of 1680-1640 cm⁻¹ characteristic of the amide carbonyl group (Amide I band).[7]

-

N-H bending: An absorption band around 1620-1580 cm⁻¹ (Amide II band).

-

C=N stretching: A band in the region of 1590-1550 cm⁻¹ from the isoxazole ring.

-

C-H stretching and bending: Absorptions corresponding to the methyl and isoxazole C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 5-Methylisoxazole-3-carbohydrazide (141.13 g/mol ).[8]

-

Fragmentation Pattern: Common fragmentation pathways for carbohydrazides involve cleavage of the N-N bond and the C-N bond adjacent to the carbonyl group. The isoxazole ring may also undergo characteristic ring-opening fragmentation.[9][10][11][12]

Crystal Structure Analysis

While a single-crystal X-ray diffraction study of 5-Methylisoxazole-3-carbohydrazide has not been reported in the literature, a detailed analysis of the crystal structures of closely related isoxazole carbohydrazide derivatives allows for a reliable prediction of its solid-state conformation and intermolecular interactions.

Methodology: Single-Crystal X-ray Crystallography

The determination of a crystal structure by X-ray diffraction follows a well-established protocol:

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or by vapor diffusion.

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map, from which the atomic positions are determined. The structural model is then refined to obtain precise bond lengths, bond angles, and other crystallographic parameters.

Predicted Molecular Geometry and Conformation

Based on the crystal structures of analogous compounds, the 5-methylisoxazole ring is expected to be essentially planar. The carbohydrazide moiety will likely adopt a conformation that allows for the formation of intramolecular and/or intermolecular hydrogen bonds.

Expected Intermolecular Interactions and Crystal Packing

Hydrogen bonding is anticipated to be the dominant intermolecular interaction governing the crystal packing of 5-Methylisoxazole-3-carbohydrazide. The carbohydrazide group, with its multiple hydrogen bond donors (-NH and -NH₂) and acceptors (C=O and the nitrogen of the -NH₂ group), is expected to form extensive hydrogen-bonding networks.

Table 2: Comparative Crystallographic Data of Analogous Isoxazole Derivatives

| Parameter | (E)-N′-Benzylidene-5-methylisoxazole-4-carbohydrazide | 5-Methyl-N′-(3-nitrobenzylidene)isoxazole-4-carbohydrazide |

| Formula | C₁₂H₁₁N₃O₂ | C₁₂H₁₀N₄O₄ |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/c |

| Key H-bonds | N-H···O | N-H···O, C-H···O |

| Reference |

The analysis of these related structures suggests that 5-Methylisoxazole-3-carbohydrazide is likely to form centrosymmetric dimers through N-H···O hydrogen bonds between the carbohydrazide moieties. These dimers may then be further linked into sheets or a three-dimensional network through additional hydrogen bonds involving the isoxazole nitrogen atom.

Caption: Predicted hydrogen-bonded dimer formation.

Conclusion

5-Methylisoxazole-3-carbohydrazide stands as a molecule with considerable potential in the realm of drug discovery and development. This guide has provided a comprehensive overview of its synthesis and a detailed framework for its physicochemical characterization. Although a definitive crystal structure remains to be published, the analysis of closely related compounds offers valuable insights into its likely solid-state conformation and the crucial role of hydrogen bonding in its crystal packing. The experimental protocols and spectroscopic data presented herein serve as a valuable resource for researchers working with this and related heterocyclic systems, facilitating further exploration of their therapeutic potential.

References

- Google Patents. (n.d.). 5-methyl-3-isoxazole carboxylic acid hydrazides.

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

ResearchGate. (n.d.). The carbon-13 and proton NMR chemical shift spectra of the compound. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). Process for synthesizing 5-methyl-isoxazole-3-carboxamide.

-

Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-Methylisoxazole-3-carbohydrazide. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methyl-3-isoxazolecarbohydrazide. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 3-amino-5-methyl isoxazole.

-

Acta Crystallographica Section E: Structure Reports Online. (2010). 5-Methyl-N′-(3-nitrobenzylidene)isoxazole-4-carbohydrazide. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H, 13 C and 15 N NMR chemical shifts of 3-substituted.... Retrieved from [Link]

-

ResearchGate. (n.d.). List of the most significant infrared (FTIR) bands and related functional groups assigned for. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra and fragmentation pathway of CBOAHB, H2L, and its Ru (III) complex. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

NIST WebBook. (n.d.). 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester. Retrieved from [Link]

- Lai, Z., & Fiehn, O. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 37(3), 245–257.

-

RACO. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of aromatic 3‐methylisoxazolo‐ and 2‐methyloxazolopyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. US2908688A - 5-methyl-3-isoxazole carboxylic acid hydrazides - Google Patents [patents.google.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. eng.uc.edu [eng.uc.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. 5-Methyl-3-isoxazolecarbohydrazide | C5H7N3O2 | CID 328295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. raco.cat [raco.cat]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 5-Methylisoxazole-3-carbohydrazide: A Technical Guide for Drug Development Professionals

Foreword: The Crucial Role of Solubility in Drug Discovery

In the intricate journey of drug discovery and development, the solubility of a candidate molecule is a cornerstone property that dictates its fate. It is a critical determinant of bioavailability, formulation feasibility, and ultimately, therapeutic efficacy. This technical guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility characteristics of 5-Methylisoxazole-3-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry. By delving into its physicochemical properties, exploring its interactions with various organic solvents, and providing robust experimental protocols, this guide aims to empower researchers to make informed decisions and accelerate the development of novel therapeutics.

Unveiling the Molecule: Physicochemical Properties of 5-Methylisoxazole-3-carbohydrazide

To comprehend the solubility behavior of 5-Methylisoxazole-3-carbohydrazide, we must first dissect its molecular structure and inherent physicochemical properties.

Molecular Structure:

-

IUPAC Name: 5-methyl-1,2-oxazole-3-carbohydrazide[1]

-

Molecular Formula: C₅H₇N₃O₂[1]

-

Molecular Weight: 141.13 g/mol [1]

The structure reveals a compact molecule featuring a 5-methylisoxazole ring, a polar core, linked to a carbohydrazide functional group (-CONHNH₂). This combination of a heterocyclic aromatic system and a hydrogen-bonding capable side chain suggests a nuanced solubility profile. The isoxazole ring itself possesses polar characteristics due to the presence of nitrogen and oxygen atoms.[2] The carbohydrazide group is highly polar and capable of acting as both a hydrogen bond donor and acceptor.

A key indicator of a compound's lipophilicity and potential solubility is its octanol-water partition coefficient (LogP). For 5-Methylisoxazole-3-carbohydrazide, the computed XLogP3 value is -0.3[1], suggesting a degree of hydrophilicity. This predicts that the molecule will likely exhibit favorable solubility in polar solvents.

The Principle of "Like Dissolves Like": Predicting Solubility in Organic Solvents

The adage "like dissolves like" is a fundamental principle in predicting solubility. It posits that a solute will dissolve best in a solvent that has a similar polarity. The polarity of a solvent is a measure of its dielectric constant and dipole moment. Solvents can be broadly categorized as polar protic, polar aprotic, and non-polar.

Based on the structure and computed LogP of 5-Methylisoxazole-3-carbohydrazide, we can anticipate the following solubility trends:

-

High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and water are capable of hydrogen bonding. The carbohydrazide moiety of our molecule will readily interact with these solvents, leading to good solubility.

-

Good to Moderate Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile possess significant dipole moments but do not have acidic protons for hydrogen bonding. The polar nature of the isoxazole ring and the carbohydrazide group should allow for favorable dipole-dipole interactions, resulting in good to moderate solubility.

-

Limited Solubility in Non-Polar Solvents: In non-polar solvents like hexane, toluene, and diethyl ether, the primary intermolecular forces are weak van der Waals forces. The polar nature of 5-Methylisoxazole-3-carbohydrazide will make it difficult to disrupt the solvent-solvent interactions in these non-polar environments, leading to poor solubility.

Qualitative and Predicted Solubility Profile

| Solvent Category | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Soluble[3] | Strong hydrogen bonding potential with the carbohydrazide group. |

| Ethanol | Likely Soluble | Similar to methanol, with strong hydrogen bonding capabilities. | |

| Polar Aprotic | Dichloromethane | Soluble[3] | The polarity of the isoxazole ring and carbohydrazide group allows for dipole-dipole interactions. |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A highly polar aprotic solvent known for its broad-ranging solvency. | |

| Acetone | Likely Moderately Soluble | A polar aprotic solvent that can engage in dipole-dipole interactions. | |

| Non-Polar | Hexane | Likely Poorly Soluble | Mismatch in polarity; weak van der Waals forces are insufficient to overcome the solute's intermolecular forces. |

| Toluene | Likely Poorly Soluble | Aromatic but non-polar; limited interaction with the polar functional groups. |

A Practical Guide to Determining Solubility: The Shake-Flask Method

For a definitive understanding of the solubility of 5-Methylisoxazole-3-carbohydrazide in a specific solvent, experimental determination is paramount. The "gold standard" for determining equilibrium solubility is the shake-flask method . This protocol provides a robust and reliable means to quantify the solubility of a solid compound.

Experimental Workflow Diagram

Caption: Workflow for determining solubility via the shake-flask method.

Step-by-Step Protocol

Materials:

-

5-Methylisoxazole-3-carbohydrazide (solid)

-

Organic solvent of interest (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes

-

Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

-

Volumetric flasks and pipettes for dilution

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 5-Methylisoxazole-3-carbohydrazide to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume of the organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points initially to confirm that equilibrium has been reached (i.e., the concentration in solution no longer changes over time).

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow for some sedimentation of the excess solid.

-

To further separate the solid from the supernatant, centrifuge the vials at a moderate speed.

-

Carefully draw the supernatant into a syringe, avoiding the solid pellet.

-

Filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of 5-Methylisoxazole-3-carbohydrazide of known concentrations in the same solvent.

-

Develop and validate a suitable analytical method, such as HPLC-UV, to accurately quantify the concentration of the compound. This involves establishing a calibration curve from the standard solutions.

-

Dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using the validated analytical method to determine the concentration of 5-Methylisoxazole-3-carbohydrazide in the saturated solution.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

High-Throughput Solubility Screening for Early-Stage Discovery

In the early phases of drug discovery, where numerous compounds are being evaluated, the traditional shake-flask method can be time and resource-intensive. High-throughput solubility screening methods offer a more rapid assessment. These methods often determine the kinetic solubility , which is the concentration at which a compound precipitates from a supersaturated solution (typically generated by adding a concentrated DMSO stock solution to an aqueous buffer). While not a true equilibrium solubility measurement, kinetic solubility provides a valuable rank-ordering of compounds and can flag potential solubility liabilities early on.

High-Throughput Screening Workflow

Caption: A generalized workflow for high-throughput kinetic solubility screening.

Conclusion: A Strategic Approach to Solubility Assessment

Understanding the solubility of 5-Methylisoxazole-3-carbohydrazide is not merely an academic exercise; it is a critical step in advancing its potential as a therapeutic agent. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure and physicochemical properties. More importantly, it has laid out a detailed, actionable protocol for the experimental determination of its equilibrium solubility using the gold-standard shake-flask method. For researchers in the fast-paced environment of early drug discovery, an overview of high-throughput screening methods has also been presented.

By combining theoretical predictions with robust experimental data, drug development professionals can confidently navigate the challenges associated with compound solubility, leading to more efficient and successful development pipelines.

References

-

PubChem. (n.d.). 5-Methyl-3-isoxazolecarbohydrazide. National Center for Biotechnology Information. Retrieved from [Link]

-

Solubility of Things. (n.d.). N'-benzyl-5-methylisoxazole-3-carbohydrazide. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Initial Biological Activity Screening of 5-Methylisoxazole-3-carbohydrazide

Foreword: A Strategic Approach to Unveiling Therapeutic Potential

The journey of a novel chemical entity, such as 5-Methylisoxazole-3-carbohydrazide, from its synthesis to a potential therapeutic agent is a meticulous undertaking. The initial biological screening is a critical juncture, dictating the future trajectory of research and development. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive framework for the preliminary evaluation of this compound's biological activities. We will delve into the causality behind experimental choices, grounded in the established pharmacological profiles of its core chemical moieties: the isoxazole ring and the carbohydrazide linker. Our approach is not a rigid template but a logical cascade designed to efficiently and robustly probe for potential anticancer, antimicrobial, and anti-inflammatory properties.

The isoxazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs and is known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The carbohydrazide moiety and its hydrazone derivatives are also recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The combination of these two pharmacophores in 5-Methylisoxazole-3-carbohydrazide warrants a multi-faceted initial screening to comprehensively assess its therapeutic potential.

Chapter 1: Foundational Screening Cascade - A Rationale-Driven Workflow

The initial screening of 5-Methylisoxazole-3-carbohydrazide should be approached as a tiered process, beginning with broad in vitro assays to identify primary biological effects. This "hit-finding" stage is designed to be resource-efficient while providing a robust indication of the compound's potential. Based on the known activities of its constituent chemical groups, we propose a parallel screening approach targeting three key areas: anticancer, antimicrobial, and anti-inflammatory activities.

Caption: Initial screening workflow for 5-Methylisoxazole-3-carbohydrazide.

Chapter 2: Anticancer Activity Screening

The isoxazole moiety is a prominent feature in a number of anticancer agents.[6][7] These compounds can exert their effects through various mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways.[1][6] Therefore, the initial assessment of 5-Methylisoxazole-3-carbohydrazide's anticancer potential is a logical starting point.

Primary Cytotoxicity Screening: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust, colorimetric method for assessing cell viability. It serves as an excellent primary screen to determine the cytotoxic potential of a compound against a panel of cancer cell lines.

-

Cell Seeding:

-

Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a non-cancerous cell line like HEK293 for selectivity assessment) in appropriate media.

-

Harvest cells in their exponential growth phase and determine cell viability using a trypan blue exclusion assay.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[8]

-

-

Compound Treatment:

-

Prepare a stock solution of 5-Methylisoxazole-3-carbohydrazide in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

-

Include the following controls:

-

Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compound (e.g., 0.1% DMSO).

-

Positive Control: Cells treated with a known anticancer drug, such as Doxorubicin (e.g., at its IC₅₀ concentration).[9]

-

Negative Control: Untreated cells in fresh medium.

-

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

-

After the incubation period, add 10 µL of the MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully aspirate the medium containing MTT from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

-

Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that reduces cell viability by 50%.

-

| Cell Line | 5-Methylisoxazole-3-carbohydrazide IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Positive Control) |

| MCF-7 | Experimental Value | Known Value |

| A549 | Experimental Value | Known Value |

| HCT116 | Experimental Value | Known Value |

| HEK293 | Experimental Value | Known Value |

Chapter 3: Antimicrobial Activity Screening

Both isoxazole and carbohydrazide derivatives have demonstrated promising antimicrobial activities.[10] A broad-spectrum initial screen against a panel of clinically relevant bacteria and fungi is therefore warranted.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Assay

The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7] This assay is highly amenable to screening and provides a clear endpoint for the inhibitory activity of the test compound. The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines for this methodology.[11][12]

-

Preparation of Microbial Inoculum:

-

Select a panel of test organisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and a yeast (e.g., Candida albicans).

-

Culture the microorganisms on appropriate agar plates.

-

Prepare a bacterial/yeast suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard.[13]

-

Dilute the standardized inoculum to the appropriate final concentration for the assay (typically 5 x 10⁵ CFU/mL for bacteria).

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of 5-Methylisoxazole-3-carbohydrazide in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[14]

-

-

Inoculation and Incubation:

-

Inoculate each well containing the serially diluted compound with the prepared microbial inoculum.

-

Include the following controls:

-

Growth Control: Wells containing broth and inoculum but no compound.

-

Sterility Control: Wells containing broth only.

-

Positive Control: A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) serially diluted in the same manner as the test compound.

-

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for yeast.

-

-

MIC Determination:

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.[7]

-

| Test Organism | 5-Methylisoxazole-3-carbohydrazide MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) (Positive Control) | Fluconazole MIC (µg/mL) (Positive Control) |

| Staphylococcus aureus | Experimental Value | Known Value | N/A |

| Escherichia coli | Experimental Value | Known Value | N/A |

| Pseudomonas aeruginosa | Experimental Value | Known Value | N/A |

| Candida albicans | Experimental Value | N/A | Known Value |

digraph "Broth_Microdilution_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep_Inoculum [label="Prepare & Standardize\nMicrobial Inoculum"]; Serial_Dilution [label="Perform Serial Dilution\nof Test Compound"]; Inoculate_Plate [label="Inoculate Microtiter Plate"]; Incubate [label="Incubate Plate"]; Read_MIC [label="Visually Determine MIC"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Prep_Inoculum; Start -> Serial_Dilution; Prep_Inoculum -> Inoculate_Plate; Serial_Dilution -> Inoculate_Plate; Inoculate_Plate -> Incubate; Incubate -> Read_MIC; Read_MIC -> End; }

Caption: Workflow for the Broth Microdilution Assay.

Chapter 4: Anti-inflammatory Activity Screening

Hydrazone derivatives, which are structurally related to carbohydrazides, have been reported to possess anti-inflammatory properties.[15][16] Therefore, an initial in vivo screen for anti-inflammatory activity is a valuable component of the preliminary assessment of 5-Methylisoxazole-3-carbohydrazide.

Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rodents is a widely used and well-established acute inflammatory model for the evaluation of anti-inflammatory drugs.[4][17]

-

Animal Acclimatization and Grouping:

-

Use healthy adult male Wistar rats or Swiss albino mice.

-

Acclimatize the animals to the laboratory conditions for at least one week.

-

Divide the animals into groups (n=6-8 per group):

-

-

Compound Administration:

-

Administer the test compound and the positive control drug (e.g., intraperitoneally or orally) 30-60 minutes before the carrageenan injection. The control group receives only the vehicle.

-

-

Induction of Inflammation:

-

Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

-

Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each animal.[18]

-

-

Measurement of Paw Edema:

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each group at each time point using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

-

| Treatment Group | Dose (mg/kg) | % Inhibition of Paw Edema at 3 hours |

| Control (Vehicle) | - | 0% |

| 5-Methylisoxazole-3-carbohydrazide | Dose 1 | Experimental Value |

| 5-Methylisoxazole-3-carbohydrazide | Dose 2 | Experimental Value |

| Indomethacin (Positive Control) | 10 | Expected Value |

Chapter 5: Self-Validating Systems and Trustworthiness

The integrity of this initial screening cascade relies on the implementation of self-validating systems. Each assay must include appropriate controls to ensure the reliability and reproducibility of the data.

-

Positive Controls: The use of well-characterized reference compounds (Doxorubicin, Ciprofloxacin, Indomethacin) in each assay serves to validate the experimental procedure and provides a benchmark for the activity of the test compound.[20][21]

-

Negative and Vehicle Controls: These are essential for establishing a baseline and ensuring that the observed effects are due to the test compound and not the solvent or other experimental manipulations.[20]

-

Standardized Protocols: Adherence to established protocols, such as those from the CLSI for antimicrobial testing, ensures consistency and allows for comparison of data across different studies.[11][12]

Conclusion: Paving the Way for Further Discovery

This in-depth technical guide provides a strategic and scientifically grounded framework for the initial biological screening of 5-Methylisoxazole-3-carbohydrazide. By systematically evaluating its anticancer, antimicrobial, and anti-inflammatory potential through validated in vitro and in vivo assays, researchers can efficiently identify any primary biological activities. The data generated from this screening cascade will be pivotal in guiding subsequent hit-to-lead optimization and more detailed mechanism of action studies, ultimately unlocking the full therapeutic potential of this novel compound.

References

- A review of isoxazole biological activity and present synthetic techniques. (URL not available)

-

Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]

-

M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (URL not available)

- MTT Assay Protocol for Cell Viability and Prolifer

- Broth Microdilution | MI - Microbiology. (URL not available)

-

Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. PubMed Central. [Link]

-

Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. PubMed. [Link]

- MTT Cell Assay Protocol. (URL not available)

-

Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

-

Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PubMed Central. [Link]

-

Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]

-

Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

-

Antimicrobial Susceptibility Testing. CLSI. [Link]

-

Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]

- M100 - Performance Standards for Antimicrobial Susceptibility Testing. (URL not available)

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. PubMed. [Link]

-

Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted. Slideshare. [Link]

-

Broth Dilution Method for MIC Determination. Microbe Online. [Link]

-

MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

-

Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. PubMed Central. [Link]

-

The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. NIH. [Link]

-

Synthesis, Characterization, Antimicrobial and Antioxidant Activities of 1,2,4-triazolyl-isoxazole Moieties via Dehydration Reactions of Carbohydrazides. Semantic Scholar. [Link]

- Assessing Anti-Inflammatory Potential: In Vitro and In Vivo Testing of Plant Extracts. (URL not available)

-

How to Design Positive and Negative Controls for IHC, WB & ELISA. Boster Bio. [Link]

-

In vitro anticancer activity of methanolic extract of Granulocystopsis sp., a microalgae from an oligotrophic oasis in the Chihuahuan desert. NIH. [Link]

-

Positive and Negative Controls. Rockland Immunochemicals. [Link]

-

Regulatory Guidelines for New Drug Development. Auctores | Journals. [Link]

- In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. (URL not available)

-

In vitro bioassays for anticancer drug screening: Effects of cell concentration and other assay parameters on growth inhibitory activity. ResearchGate. [Link]

-

Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. PubMed Central. [Link]

-

Identification of first active compounds in drug discovery. how to proceed?. Frontiers. [Link]

-

In vitro validation of anti-inflammatory, anti-oxidant and.... ResearchGate. [Link]

-

Synthesis, Characterization, Antimicrobial and Antioxidant Activities of 1,2,4-triazolyl-isoxazole Moieties via Dehydration Reactions of Carbohydrazides. ResearchGate. [Link]

-

Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry (IUPAC Technical Report). ResearchGate. [Link]

- In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in r

-

In Vivo Anti-Inflammatory Effect, Antioxidant Activity, and Polyphenolic Content of Extracts from Capsicum chinense By-Products. MDPI. [Link]

Sources

- 1. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. espublisher.com [espublisher.com]

- 3. protocols.io [protocols.io]

- 4. inotiv.com [inotiv.com]

- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Broth Microdilution | MI [microbiology.mlsascp.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. In vitro anticancer activity of methanolic extract of Granulocystopsis sp., a microalgae from an oligotrophic oasis in the Chihuahuan desert - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization, Antimicrobial and Antioxidant Activities of 1,2,4-triazolyl-isoxazole Moieties via Dehydration Reactions of Carbohydrazides | Semantic Scholar [semanticscholar.org]

- 11. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 12. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 13. rr-asia.woah.org [rr-asia.woah.org]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages | Semantic Scholar [semanticscholar.org]

- 16. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vivo Anti-Inflammatory Effect, Antioxidant Activity, and Polyphenolic Content of Extracts from Capsicum chinense By-Products [mdpi.com]

- 20. bosterbio.com [bosterbio.com]

- 21. Positive and Negative Controls | Rockland [rockland.com]

discovery of novel 5-Methylisoxazole-3-carbohydrazide derivatives

An In-Depth Technical Guide to the Discovery of Novel 5-Methylisoxazole-3-carbohydrazide Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of novel 5-methylisoxazole-3-carbohydrazide derivatives. It is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of compounds.

The Isoxazole Scaffold: A Cornerstone in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile building block for designing new therapeutic agents.[2][3] Derivatives of isoxazole have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and immunomodulatory effects.[1][3][4][5]

The 5-methylisoxazole-3-carbohydrazide core, in particular, offers a rich template for chemical modification. The carbohydrazide moiety serves as a versatile handle for introducing diverse substituents, allowing for the fine-tuning of physicochemical properties and biological activity. This guide will delve into the discovery process for novel derivatives based on this core, from initial synthesis to biological characterization.

Synthetic Strategies for 5-Methylisoxazole-3-carbohydrazide Derivatives

The synthesis of 5-methylisoxazole-3-carbohydrazide derivatives typically begins with the construction of the core isoxazole ring, followed by the elaboration of the carbohydrazide side chain.

Synthesis of the Core Scaffold

A common route to the 5-methylisoxazole-3-carboxylic acid precursor involves the condensation of an appropriate β-ketoester with hydroxylamine. For instance, 5-methylisoxazole-3-carboxylic acid can be synthesized from the condensation of dimethyl oxalate and acetone, followed by cyclization with a hydroxylamine salt.[6] The resulting carboxylic acid is then converted to the corresponding carbonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).[7] This highly reactive intermediate is then reacted with hydrazine hydrate to yield the 5-methylisoxazole-3-carbohydrazide core.

Derivatization of the Carbohydrazide Moiety